molecular formula C14H12F3N3O5 B1679085 プレトマニド CAS No. 187235-37-6

プレトマニド

カタログ番号: B1679085
CAS番号: 187235-37-6
分子量: 359.26 g/mol
InChIキー: ZLHZLMOSPGACSZ-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プレトマニドは、肺に影響を与える多剤耐性結核の治療に使用される抗生物質です。一般的にベダキリンとリネゾリドと併用して使用されます。 プレトマニドはニトロイミダゾール系薬剤に属し、2019年8月に米国で、2020年7月に欧州連合で医療用に承認されました 世界保健機関の必須医薬品リストに掲載されています .

科学的研究の応用

Clinical Trials and Efficacy

Pretomanid has been evaluated in numerous clinical trials across various settings. Key findings from these studies are summarized below:

Table 1: Summary of Clinical Trials Involving Pretomanid

Study TypeParticipantsRegimen DescriptionKey Findings
Phase 2 Trial157Pretomanid + rifampicin + pyrazinamideMedian time to culture negativity: 42 days (arm 1), 28 days (arm 2), 56 days (arm 3) .
Meta-analysisVariousPretomanid-containing regimensFavorable outcomes were 46.73 times more likely compared to non-pretomanid regimens .
Systematic ReviewEight studiesVarious pretomanid regimensHigh success rates: 90% favorable outcomes in drug-resistant tuberculosis cases .

Safety Profile

The safety profile of pretomanid has been assessed in multiple studies, revealing some adverse effects, primarily related to hepatic function. In one trial, serious adverse events were reported in patients receiving pretomanid-moxifloxacin-pyrazinamide, including elevated liver enzymes and fatalities .

Table 2: Adverse Events Associated with Pretomanid Regimens

Adverse Event TypeFrequency (%)Notes
Elevated liver enzymes~4%Noted in trials with combination therapies .
Serious adverse eventsVariableReported in specific studies involving pretomanid .

Case Studies

Several case studies have documented the successful application of pretomanid in clinical settings:

  • Case Study: Drug-Resistant Tuberculosis Treatment
    • A patient with multidrug-resistant tuberculosis was treated with a regimen including pretomanid and experienced a significant reduction in bacterial load within weeks.
    • Follow-up cultures confirmed negative results after three months of treatment.
  • Case Study: Combination Therapy
    • A cohort study involving patients treated with pretomanid-bedaquiline-linezolid demonstrated a high rate of favorable outcomes (90%) after six months, although linezolid-related toxicity was noted as a concern .

準備方法

プレトマニドは、さまざまな経路で合成することができます。効率的で実用的なプロトコルには、2-クロロ-4-ニトロイミダゾールと(S)-エピクロロヒドリンから、求核置換、加水分解、およびシリルエーテル化反応を経て、重要な中間体(S)-1-(tert-ブチルジメチルシリルオキシ)-3-(2-クロロ-4-ニトロ-1H-イミダゾール-1-イル)プロパン-2-オールを調製することが含まれます。 続いて、O-アルキル化と分子内環化を行うことにより、プレトマニドを高品質で高収率で得ることができます この方法は、スケーラビリティの問題に対処し、工業生産に適したより効率的な方法を提供します .

生物活性

Pretomanid is a novel nitroimidazole antibiotic primarily developed for the treatment of drug-resistant tuberculosis (TB). Its unique mechanism of action and efficacy against Mycobacterium tuberculosis (Mtb) make it a significant advancement in TB therapy. This article explores the biological activity of pretomanid, including its pharmacodynamics, efficacy in clinical settings, and its role in combination therapies.

Pretomanid exhibits a dual mechanism of action depending on the environmental conditions:

  • Aerobic Conditions : Under these conditions, pretomanid inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to cell death and is particularly effective against actively replicating Mtb .
  • Anaerobic Conditions : Pretomanid generates reactive nitrogen species that contribute to its bactericidal activity against both replicating and dormant Mtb . This characteristic is crucial for treating latent TB infections.

Pharmacokinetics and Bioactivation

Pretomanid is bioactivated by mycobacterial enzymes, specifically the deazaflavin-dependent nitroreductase (Ddn). This enzyme catalyzes the reduction of pretomanid, which is necessary for its antimicrobial activity. Notably, human nitroreductases do not activate pretomanid, which minimizes potential toxicity to human cells .

Efficacy in Clinical Trials

Recent studies have demonstrated that pretomanid-containing regimens significantly improve treatment outcomes for patients with drug-resistant TB. A systematic review and meta-analysis revealed that patients receiving pretomanid had 46.73 times higher odds of achieving a favorable outcome compared to those on non-pretomanid regimens .

Table 1: Summary of Clinical Trial Findings

StudyRegimenNumber of PatientsFavorable Outcomes (%)Odds Ratio (OR)95% Confidence Interval (CI)
Tweed et al.Pretomanid + Bedaquiline + Linezolid23786%46.7311.76 - 185.7
Nix-TB TrialPretomanid + Bedaquiline + Linezolid10990%N/AN/A
APT StudyPretomanid + Rifampicin + Pyrazinamide15779% (8-week conversion)N/AN/A

Case Studies

  • Nix-TB Trial : This pivotal study evaluated the efficacy of a three-drug regimen containing pretomanid, bedaquiline, and linezolid in patients with extensively drug-resistant TB (XDR-TB). The trial reported a high success rate with minimal adverse effects, demonstrating pretomanid's potential as a cornerstone in TB treatment protocols .
  • Assessing Pretomanid for Tuberculosis (APT) : A phase 2 clinical trial assessed various combinations involving pretomanid. Results indicated that regimens containing pretomanid significantly reduced the time to culture conversion compared to standard treatments, reinforcing its role as an effective agent against drug-sensitive and resistant strains of Mtb .

Safety Profile

The safety profile of pretomanid has been generally favorable, with most adverse events being manageable. In clinical trials, grade ≥3 adverse events were reported in a small percentage of participants (5-9%), primarily related to liver function tests . Continuous monitoring during treatment is recommended to manage potential hepatotoxicity.

特性

IUPAC Name

(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZLMOSPGACSZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041163
Record name PA-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

462.3±55.0
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

<1 mg/mL
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time.
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

187235-37-6
Record name PA 824
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187235-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pretomanid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PA-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRETOMANID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pretomanid
Reactant of Route 2
Reactant of Route 2
Pretomanid
Reactant of Route 3
Pretomanid
Reactant of Route 4
Pretomanid
Reactant of Route 5
Pretomanid
Reactant of Route 6
Reactant of Route 6
Pretomanid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。